

Physical and chemical properties of Cyclopentanecarboxamide

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Compound of Interest

Compound Name: *Cyclopentanecarboxamide*

Cat. No.: *B1346233*

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Cyclopentanecarboxamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Cyclopentanecarboxamide**. It includes a summary of its key quantitative data, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant chemical and biological pathways.

Core Physical and Chemical Properties

Cyclopentanecarboxamide, with the CAS number 3217-94-5, is a cyclic amide of significant interest in organic synthesis and medicinal chemistry.^{[1][2][3]} Its fundamental properties are summarized below.

Quantitative Data Summary

The following table provides a consolidated view of the key physical and chemical properties of **Cyclopentanecarboxamide**.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ NO	[1] [2] [3]
Molecular Weight	113.16 g/mol	[1] [2] [3]
Melting Point	178-179 °C	[2]
Boiling Point	266.2 °C at 760 mmHg	[2]
Density	1.056 g/cm ³	[1] [2]
Flash Point	114.8 °C	[2]
pKa (Predicted)	16.74 ± 0.20	[3]
Refractive Index	1.493	[2]
LogP	1.36220	[2]
Topological Polar Surface Area	43.1 Å ²	[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Cyclopentanecarboxamide** are crucial for its application in research and development.

Synthesis of Cyclopentanecarboxamide from Cyclopentanecarbonyl Chloride

This protocol is based on the general reaction of acyl chlorides with ammonia to form primary amides.

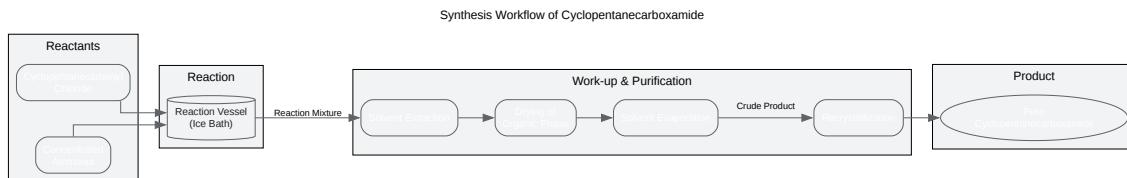
Materials:

- Cyclopentanecarbonyl chloride
- Concentrated aqueous ammonia solution
- Anhydrous ether

- Ice bath
- Stirring apparatus
- Separatory funnel
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- In a well-ventilated fume hood, cool a flask containing a concentrated aqueous ammonia solution in an ice bath.
- While stirring vigorously, slowly add Cyclopentanecarbonyl chloride to the cooled ammonia solution. This reaction is highly exothermic and will produce white fumes, which are a mixture of solid ammonium chloride and **Cyclopentanecarboxamide**.^[4]
- After the addition is complete, continue stirring the mixture for a specified period to ensure the reaction goes to completion.
- Transfer the reaction mixture to a separatory funnel.
- Extract the aqueous layer with a suitable organic solvent, such as anhydrous ether, to isolate the **Cyclopentanecarboxamide**.
- Combine the organic extracts and wash them with a saturated sodium chloride solution.
- Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
- Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **Cyclopentanecarboxamide**.
- Purify the crude product by recrystallization from a suitable solvent system to yield pure **Cyclopentanecarboxamide**.



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Synthesis of Cyclopentanecarboxamide

Analytical Characterization

The structural confirmation and purity assessment of synthesized **Cyclopentanecarboxamide** can be performed using standard analytical techniques.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

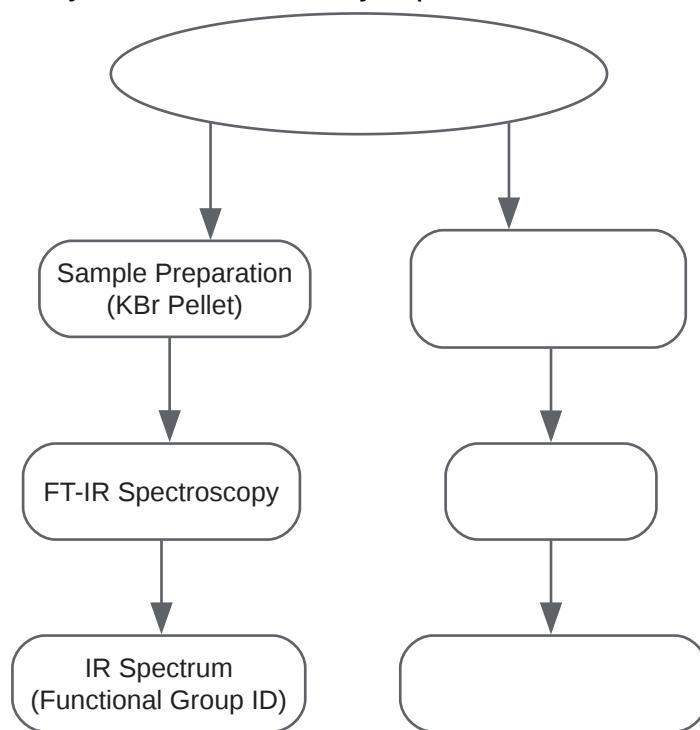
- Objective: To identify the characteristic functional groups of **Cyclopentanecarboxamide**.
- Method: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded.
- Expected Absorptions:
 - N-H stretching of the primary amide around $3400\text{-}3200\text{ cm}^{-1}$.
 - C=O stretching (Amide I band) around $1680\text{-}1630\text{ cm}^{-1}$.
 - N-H bending (Amide II band) around $1640\text{-}1550\text{ cm}^{-1}$.

- C-H stretching of the cyclopentane ring around 3000-2850 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To elucidate the detailed molecular structure.
- Method: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and ¹H and ¹³C NMR spectra are acquired.
- Expected ¹H NMR Signals: Signals corresponding to the protons on the cyclopentane ring and the -NH₂ group.
- Expected ¹³C NMR Signals: Signals for the carbonyl carbon and the distinct carbons of the cyclopentane ring.

Analytical Workflow for Cyclopentanecarboxamide



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Analytical Characterization Workflow

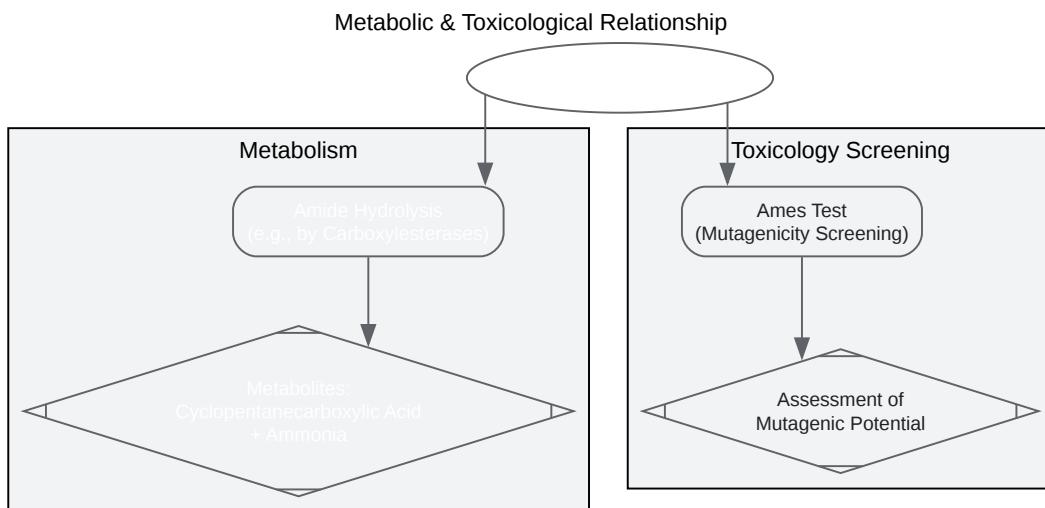
Biological and Toxicological Considerations

While specific signaling pathways for **Cyclopentanecarboxamide** are not well-documented in publicly available literature, the metabolic fate of amides, in general, is of interest in drug development.

Metabolic Hydrolysis and Toxicity Screening

Amide bonds can be susceptible to metabolic hydrolysis by enzymes such as carboxylesterases, which can lead to the formation of a carboxylic acid and an amine. The release of certain amines from xenobiotics can present a safety risk.^[5] Therefore, a preliminary toxicological assessment is often warranted for novel amide-containing compounds.

A common initial screening for mutagenic potential is the Ames test, which uses bacteria to assess whether a chemical can cause mutations in the DNA of the test organism.^[6] A positive result in an Ames test may indicate that the compound could be a carcinogen and warrants further investigation.^[6]



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Metabolism and Toxicity Screening

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